molecular formula C26H29NO B12396606 Tamoxifen-d3

Tamoxifen-d3

Cat. No.: B12396606
M. Wt: 374.5 g/mol
InChI Key: NKANXQFJJICGDU-CMRZAJPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tamoxifen-d3 is a deuterated form of Tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. The deuterium atoms in this compound replace three hydrogen atoms, which can help in tracing the compound in biological systems and studying its pharmacokinetics and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tamoxifen-d3 can be synthesized through a multi-step process involving the introduction of deuterium atoms at specific positions. One common method involves the use of deuterated reagents in the synthesis of Tamoxifen. For example, deuterated lithium aluminum deuteride (LiAlD4) can be used to introduce deuterium atoms during the reduction step .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tamoxifen-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tamoxifen-d3 has several scientific research applications, including:

    Chemistry: Used as a tracer in studying the metabolism and pharmacokinetics of Tamoxifen.

    Biology: Helps in understanding the biological pathways and interactions of Tamoxifen in cells.

    Medicine: Used in clinical studies to investigate the efficacy and safety of Tamoxifen in breast cancer treatment.

    Industry: Employed in the development of new drugs and therapeutic agents

Mechanism of Action

Tamoxifen-d3 exerts its effects by binding to the estrogen receptor, preventing the binding of estrogen to the receptor. This inhibition of estrogen-mediated transcription and cell proliferation ultimately leads to the suppression of tumor growth. The molecular targets involved include the estrogen receptor and various signaling pathways such as the PI3K/AKT pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tamoxifen-d3

This compound is unique due to the presence of deuterium atoms, which makes it useful in tracing studies and understanding the pharmacokinetics and metabolism of Tamoxifen. The deuterium atoms provide stability and can help in reducing the rate of metabolic degradation, potentially leading to improved therapeutic efficacy .

Properties

Molecular Formula

C26H29NO

Molecular Weight

374.5 g/mol

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methyl-N-(trideuteriomethyl)ethanamine

InChI

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-/i2D3

InChI Key

NKANXQFJJICGDU-CMRZAJPCSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCOC1=CC=C(C=C1)/C(=C(/CC)\C2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3

Origin of Product

United States

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